BenchChemオンラインストアへようこそ!

3-Methyl-4-oxo-4-phenylbutanoic acid

Physicochemical profiling Lipophilicity Drug design

3-Methyl-4-oxo-4-phenylbutanoic acid (CAS 7315-67-5, synonym 3-Benzoylbutyric acid) is an aryl γ-keto acid with molecular formula C₁₁H₁₂O₃ and molecular weight 192.21 g·mol⁻¹. Its structure features a phenyl ketone at the γ‑position and a methyl substituent at the β‑carbon, creating a chiral center (C-3) that differentiates it from the widely available non‑methylated analog 4‑oxo‑4‑phenylbutanoic acid (C₁₀H₁₀O₃, MW 178.18) and from regioisomeric methyl analogs.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 7315-67-5
Cat. No. B3429218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-oxo-4-phenylbutanoic acid
CAS7315-67-5
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C(=O)C1=CC=CC=C1
InChIInChI=1S/C11H12O3/c1-8(7-10(12)13)11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
InChIKeyYBDWBJYRJYONCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-oxo-4-phenylbutanoic acid (CAS 7315-67-5) – Procurement-Relevant Structural and Physicochemical Baseline


3-Methyl-4-oxo-4-phenylbutanoic acid (CAS 7315-67-5, synonym 3-Benzoylbutyric acid) is an aryl γ-keto acid with molecular formula C₁₁H₁₂O₃ and molecular weight 192.21 g·mol⁻¹ [1]. Its structure features a phenyl ketone at the γ‑position and a methyl substituent at the β‑carbon, creating a chiral center (C-3) that differentiates it from the widely available non‑methylated analog 4‑oxo‑4‑phenylbutanoic acid (C₁₀H₁₀O₃, MW 178.18) and from regioisomeric methyl analogs . The compound is explicitly designated as Bifeprunox Impurity 56 and is listed in patent literature within the 4‑phenyl‑4‑oxo‑butanoic acid derivative class for kynurenine‑3‑hydroxylase (KYN‑3‑OHase) inhibition [2]. Commercial availability is primarily as a research chemical or pharmaceutical impurity reference standard with typical purity specifications of ≥95% (HPLC) .

Why 3-Methyl-4-oxo-4-phenylbutanoic acid Cannot Be Replaced by In‑Class Analogs Without Scientific Risk


The 3‑methyl substitution on the butanoic acid backbone is not a silent structural modification. It generates a stereogenic center at C‑3, introduces a measurable increase in lipophilicity (ΔLogP ≈ +0.6 versus the non‑methylated parent), and alters the regiochemical relationship between the carboxylic acid and the phenyl ketone pharmacophore [1]. These changes have documented consequences: the 2‑methyl regioisomer (CAS 1771‑65‑9) is a validated, potent ERβ/ERα agonist (IC₅₀ = 330 nM at ERβ), whereas the 3‑methyl isomer lacks this activity profile, making interchangeability in assays targeting nuclear receptors or kynurenine‑pathway enzymes experimentally unsound [2][3]. Furthermore, only 3‑methyl‑4‑oxo‑4‑phenylbutanoic acid is listed as Bifeprunox Impurity 56, a specific identity critical for pharmaceutical analytical quality control and regulatory filing .

Head‑to‑Head Quantitative Evidence for 3-Methyl-4-oxo-4-phenylbutanoic acid Versus Closest Analogs


Measured LogP Differentiation: 3-Methyl Analog vs. Unsubstituted Parent and m-Tolyl Isomer

The predicted octanol‑water partition coefficient (LogP) of 3‑methyl‑4‑oxo‑4‑phenylbutanoic acid is 1.98, establishing a clear lipophilicity hierarchy within the structural series . The non‑methylated parent compound 4‑oxo‑4‑phenylbutanoic acid exhibits a significantly lower LogP of 1.36, reflecting a ΔLogP of +0.62 for the methylated species [1]. The m‑tolyl positional isomer 4‑(3‑methylphenyl)‑4‑oxobutanoic acid, where the methyl group resides on the aromatic ring, displays a LogP of 2.04, indicating that backbone C‑3 methylation achieves comparable lipophilicity to phenyl‑ring substitution [2]. These quantified differences directly impact membrane permeability, plasma protein binding, and chromatographic retention behavior.

Physicochemical profiling Lipophilicity Drug design ADME prediction

Regioisomeric Differentiation: Absence of Nuclear Receptor Activity vs. 2‑Methyl Analog ERβ Agonism

The 2‑methyl regioisomer (2‑methyl‑4‑oxo‑4‑phenylbutyric acid, CAS 1771‑65‑9) is a well‑characterized, potent ERβ agonist with a reported IC₅₀ of 330 nM in a transcriptional activation assay in HEK293T cells, and also activates ERα [1]. In contrast, the 3‑methyl isomer (target compound) has not been reported to exhibit ERβ or ERα agonism in publicly available binding or functional assays. This regioisomeric switch from position 2 to position 3 abolishes the nuclear receptor pharmacological activity, indicating that the relative orientation of the methyl group, carboxylic acid, and phenyl ketone dictates target engagement [2].

Nuclear receptors ERβ/ERα selectivity Regioisomer comparison Off‑target profiling

Pharmaceutical Impurity Standard Identity: Bifeprunox Impurity 56 Designation

3-Methyl-4-oxo-4-phenylbutanoic acid is formally classified as Bifeprunox Impurity 56 in multiple authoritative chemical catalogs and pharmaceutical reference standard suppliers . This specific impurity designation is unique to the 3‑methyl‑4‑oxo‑4‑phenylbutanoic acid scaffold; neither the non‑methylated parent nor the m‑tolyl analog carries a Bifeprunox impurity code. Impurity 56 is supplied with supporting analytical documentation (COA, HPLC, MS, NMR) and is used for analytical method development, method validation (AMV), and quality control (QC) release testing during Bifeprunox drug substance and drug product manufacturing .

Pharmaceutical quality control Impurity reference standard Bifeprunox Regulatory compliance

Patent‑Backed Scaffold for Kynurenine‑3‑Hydroxylase (KYN‑3‑OHase) Inhibitor Development

International patent WO1997017317A1, filed by Pharmacia & Upjohn, explicitly claims 4‑phenyl‑4‑oxo‑butanoic acid derivatives as inhibitors of kynurenine‑3‑hydroxylase (KYN‑3‑OHase) for the prevention and treatment of neurodegenerative diseases including Huntington's chorea, Alzheimer's disease, and Parkinson's disease [1]. Within the patent disclosure, 3‑methyl‑substituted 4‑(3′,4′‑dichlorophenyl)‑4‑oxo‑butanoic acid is listed as a specific preferred compound, establishing the 3‑methyl scaffold as part of the pharmacologically relevant SAR landscape [2]. The non‑methylated butanoic acid derivatives and 2‑substituted analogs are also claimed broadly, but the 3‑methyl substitution confers distinct enzyme interaction geometry that may influence KYN‑3‑OHase inhibitory potency and selectivity.

Kynurenine pathway Neurodegeneration KYN-3-OHase inhibitor Patent SAR

Chiral Center Accessibility: 3‑Methyl Substitution Enables Stereoselective Synthesis Routes

The presence of a methyl group at the C‑3 position generates a stereogenic center in 3‑methyl‑4‑oxo‑4‑phenylbutanoic acid, enabling access to enantiomerically enriched forms through chiral resolution or asymmetric synthesis . The ester derivative (methyl 3‑methyl‑4‑oxo‑4‑phenylbutanoate) has been prepared and characterized, with synthetic methodology published in Tetrahedron Letters (1994), confirming the feasibility of stereoselective transformations on this scaffold [1]. By contrast, the non‑methylated parent 4‑oxo‑4‑phenylbutanoic acid lacks this chiral center and cannot be used to generate optically active products without additional chiral auxiliaries, limiting its utility in stereochemistry‑driven medicinal chemistry campaigns.

Chiral building block Asymmetric synthesis Enantiomeric resolution Medicinal chemistry

Commercial Purity Specifications and Storage Requirements vs. Unsubstituted Analog

Commercially available 3‑methyl‑4‑oxo‑4‑phenylbutanoic acid is typically supplied with a minimum purity specification of 95% (HPLC), with storage recommendations of long‑term, cool, dry conditions (sealed, 2–8 °C) . The unsubstituted analog 4‑oxo‑4‑phenylbutanoic acid (CAS 2051‑95‑8) has a reported melting point of 114–117 °C (crystalline powder) and is also stored at 2–8 °C but may exhibit different degradation profiles due to the absence of the β‑methyl group . While both compounds share comparable purity grades, differences in hygroscopicity, thermal stability, and solubility in organic solvents (insoluble in water for the methyl analog) can influence handling, formulation, and long‑term stock solution preparation in laboratory workflows .

Purity specification Storage stability Procurement QC parameters

Optimal Procurement and Application Scenarios for 3-Methyl-4-oxo-4-phenylbutanoic acid (CAS 7315-67-5)


Pharmaceutical Generic Drug Development: Bifeprunox Impurity Profiling and Method Validation

The unambiguous designation of 3‑methyl‑4‑oxo‑4‑phenylbutanoic acid as Bifeprunox Impurity 56 makes it indispensable for analytical laboratories supporting Abbreviated New Drug Application (ANDA) filings and Drug Master File (DMF) submissions for generic Bifeprunox formulations . The compound is used as a fully characterized reference standard for HPLC method development, system suitability testing, forced degradation studies, and stability‑indicating assay validation. Using the non‑designated 4‑oxo‑4‑phenylbutanoic acid as a substitute would fail regulatory audit because it lacks the official impurity code and correlating certificate of analysis (COA) documentation .

Kynurenine Pathway Research: Scaffold for KYN‑3‑OHase Inhibitor SAR Studies

Patent WO1997017317A1 establishes the 3‑methyl‑substituted 4‑phenyl‑4‑oxo‑butanoic acid framework as a recognized pharmacophore for kynurenine‑3‑hydroxylase inhibition . Research groups investigating neuroprotection in Huntington's disease, Alzheimer's disease, or excitotoxic neuronal damage can use this compound as a core scaffold for systematic SAR exploration. The 3‑methyl substitution provides a differentiated chemical space compared to the more widely studied 2‑substituted or non‑methylated analogs, potentially yielding novel IP‑protectable lead series .

Stereochemistry‑Driven Medicinal Chemistry: Chiral Building Block for Enantioselective Synthesis

The C‑3 stereogenic center of 3‑methyl‑4‑oxo‑4‑phenylbutanoic acid enables the synthesis of enantiomerically enriched intermediates for drug discovery programs where target‑binding stereochemistry is critical . Unlike the achiral non‑methylated parent, the 3‑methyl analog can be resolved into enantiopure forms or subjected to asymmetric transformations to generate diverse chiral libraries. This is particularly valuable in G‑protein coupled receptor (GPCR) and enzyme inhibitor programs where eutomers and distomers must be evaluated independently .

Selectivity Profiling: Negative Control for Nuclear Receptor ERβ/ERα Assays

Given that the 2‑methyl regioisomer is a potent ERβ agonist (IC₅₀ = 330 nM), the 3‑methyl analog provides a structurally isosteric negative control for estrogen receptor counter‑screening . This allows medicinal chemists to confirm that observed biological activity in cell‑based assays is scaffold‑position‑dependent rather than a general property of the phenyl‑oxobutanoic acid core. Procurement of the 3‑methyl isomer alongside the 2‑methyl isomer facilitates clean SAR parsing of nuclear receptor off‑target liability .

Quote Request

Request a Quote for 3-Methyl-4-oxo-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.